molecular formula C12H19ClN2O2 B7924511 N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7924511
M. Wt: 258.74 g/mol
InChI Key: XCDMQILBJRUNJT-NSHDSACASA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with a 2-chloroacetyl group and a cyclopropyl moiety. Its molecular formula is C₁₂H₁₈ClN₂O₂, and it has a molecular weight of 266.74 g/mol (calculated based on analogs in ). The compound’s stereochemistry at the pyrrolidine ring (S-configuration) and the chloro-acetyl group may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)8-11-3-2-6-14(11)12(17)7-13/h10-11H,2-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMQILBJRUNJT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C[C@@H]1CCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the desired compound through a series of reactions, including amidation and dehydration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the regulation of glucose levels in the case of diabetes treatment .

Comparison with Similar Compounds

Structural and Functional Insights

  • Chloro-acetyl vs. Analogs with benzyl or hydroxyethyl groups lack this reactivity but may engage in non-covalent interactions.
  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl moiety in the target compound enhances metabolic stability and lipophilicity compared to methyl or isopropyl groups, which could improve blood-brain barrier penetration.
  • Stereochemical Considerations : The S-configuration at the pyrrolidine ring is critical for chiral recognition in biological systems, as seen in related compounds like "Pyr" ().

Biological Activity

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloroacetyl group and a cyclopropyl moiety. Its molecular formula is C₁₃H₁₈ClN₃O, and it possesses unique structural characteristics that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes, potentially including carbonic anhydrase and cholinesterase, which play critical roles in physiological processes such as pH regulation and neurotransmission.
  • Receptor Modulation : It may also interact with specific receptors, altering their activity and leading to various biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Similar compounds in the pyrrolidine class have demonstrated significant antibacterial and antifungal activities. For instance, derivatives have shown inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antimalarial Potential : The cyclopropyl carboxamide class has been explored for antimalarial activity. Studies suggest that modifications to the cyclopropyl group can significantly affect the compound's efficacy against malaria parasites, indicating the importance of this moiety in maintaining biological activity .

Case Studies

  • Antibacterial Activity : A study evaluated various pyrrolidine derivatives for their antibacterial properties. The results highlighted that compounds with halogen substituents exhibited enhanced activity against E. coli and S. aureus, suggesting structure-activity relationships (SAR) that may apply to this compound .
  • Antifungal Activity : Another investigation focused on similar compounds showing antifungal activity against Candida albicans. The MIC values reported ranged from 3.125 to 100 mg/mL, indicating moderate effectiveness .

Data Tables

Activity Type Pathogen MIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
AntifungalCandida albicans3.125 - 100

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